molecular formula C8H13NO2 B13965455 (4-(Tert-butyl)oxazol-5-yl)methanol

(4-(Tert-butyl)oxazol-5-yl)methanol

Cat. No.: B13965455
M. Wt: 155.19 g/mol
InChI Key: UZAKBVCLVGFDBA-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)oxazol-5-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a tert-butyl group attached to the oxazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes or ketones in the presence of a base . The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions .

Industrial Production Methods

Industrial production of (4-(Tert-butyl)oxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)oxazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of oxazolidines.

    Substitution: Formation of various substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)oxazol-5-yl)methanol depends on its specific application. In biological systems, oxazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Tert-butyl)oxazol-5-yl)methanol is unique due to the presence of the tert-butyl group, which can enhance its stability and influence its reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other oxazole derivatives.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(4-tert-butyl-1,3-oxazol-5-yl)methanol

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)11-5-9-7/h5,10H,4H2,1-3H3

InChI Key

UZAKBVCLVGFDBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(OC=N1)CO

Origin of Product

United States

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